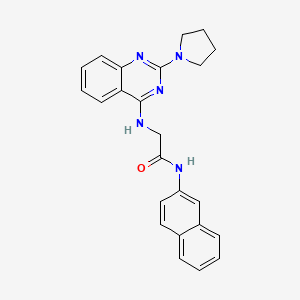
Atg7-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Atg7-IN-3 is a compound that has garnered significant interest in the scientific community due to its role in inhibiting the activity of autophagy-related protein 7 (ATG7) ATG7 is an essential enzyme involved in the autophagy process, which is a cellular degradation pathway crucial for maintaining cellular homeostasis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atg7-IN-3 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields.
Functional Group Modifications: The core structure is then modified by introducing various functional groups through substitution reactions. Common reagents used in these steps include halogenating agents, reducing agents, and oxidizing agents.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and quality.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Atg7-IN-3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: Substitution reactions involve replacing specific functional groups in this compound with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated or carboxylated derivatives, while reduction reactions may yield deoxygenated forms of this compound.
Scientific Research Applications
Atg7-IN-3 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting ATG7, this compound can disrupt the autophagy process in cancer cells, leading to reduced cell survival and proliferation.
Neurodegenerative Diseases: Inhibition of ATG7 by this compound has been shown to affect the degradation of misfolded proteins, which is relevant in diseases like Alzheimer’s and Parkinson’s.
Infectious Diseases: This compound has been studied for its role in modulating the immune response during viral infections, such as influenza A virus.
Mechanism of Action
Atg7-IN-3 exerts its effects by specifically binding to and inhibiting the activity of ATG7. This inhibition disrupts the autophagy process, leading to the accumulation of damaged organelles and proteins within the cell. The molecular targets and pathways involved include:
ATG7: The primary target of this compound, which plays a crucial role in the autophagy pathway.
LC3-Phosphatidylethanolamine Conjugation: This compound inhibits the conjugation of LC3 to phosphatidylethanolamine, a key step in autophagosome formation.
Comparison with Similar Compounds
Atg7-IN-3 is unique in its specific inhibition of ATG7. Similar compounds include:
Atg5-IN-1: Inhibits ATG5, another protein involved in the autophagy pathway.
Bafilomycin A1: Inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy.
These compounds share similar mechanisms of action but target different proteins within the autophagy pathway, highlighting the specificity and uniqueness of this compound.
Properties
Molecular Formula |
C11H16N6O5S2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-3-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C11H16N6O5S2/c1-23-11-8-9(12)14-4-15-10(8)17(16-11)7-2-5(18)6(22-7)3-21-24(13,19)20/h4-7,18H,2-3H2,1H3,(H2,12,14,15)(H2,13,19,20)/t5-,6+,7+/m0/s1 |
InChI Key |
PEIYQDSNKNROMJ-RRKCRQDMSA-N |
Isomeric SMILES |
CSC1=NN(C2=NC=NC(=C21)N)[C@H]3C[C@@H]([C@H](O3)COS(=O)(=O)N)O |
Canonical SMILES |
CSC1=NN(C2=NC=NC(=C21)N)C3CC(C(O3)COS(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




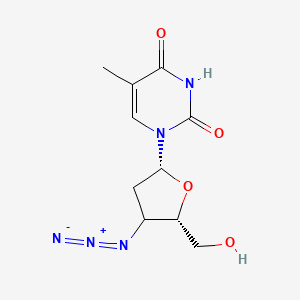

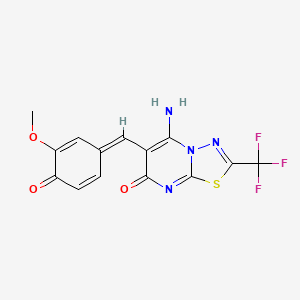

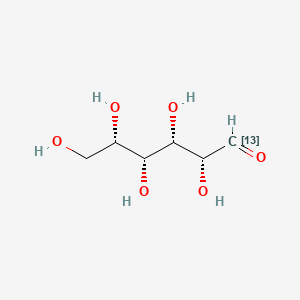
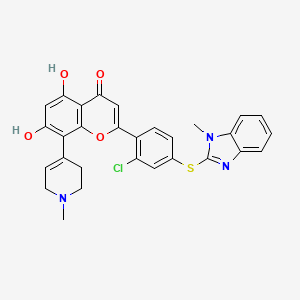


![[4-[[2-amino-4-(butylamino)pyrido[3,2-d]pyrimidin-6-yl]methyl]phenyl]methyl-dimethyl-[[4-[[(2R)-2-[(5-nitropyridin-2-yl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]azanium;formate](/img/structure/B15141476.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15141489.png)
